6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine
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Overview
Description
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli reaction’s scalability makes it a viable option for large-scale synthesis. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its unique structural properties make it useful in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities and is also synthesized using the Biginelli reaction.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Uniqueness
What sets 6-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine apart is its specific benzoxazine structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
74413-12-0 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C15H13NO2/c1-11-7-8-15-13(9-11)16(17)14(10-18-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
VDTGQFPYEZUFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=[N+]2[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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